![molecular formula C20H16N4O4S B2624300 N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-97-2](/img/structure/B2624300.png)
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a pyridazine-based derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell death in cancer cells, and reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide. One direction is to study the mechanism of action of this compound in more detail to better understand how it works. Another direction is to study the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of 4-acetylphenylhydrazine with 3-nitrobenzaldehyde to form 4-acetyl-N-(3-nitrobenzylidene)phenylhydrazine. This intermediate product is then reacted with 6-chloropyridazine to form N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce cell death in various types of cancer, including lung, breast, and colon cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-29-20-10-9-18(22-23-20)15-3-2-4-17(11-15)24(27)28/h2-11H,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIBDHFOSFLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

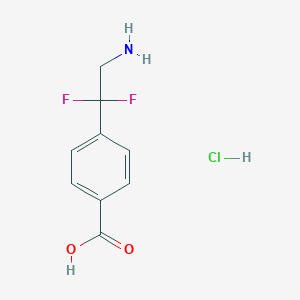
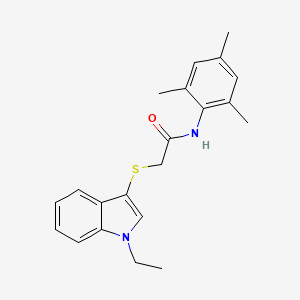
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)
![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)
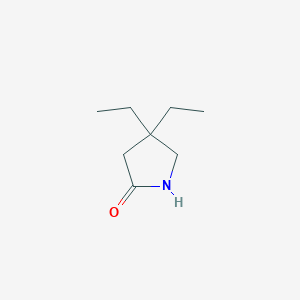
![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2624224.png)
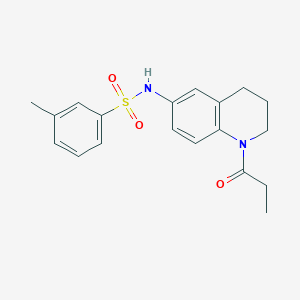

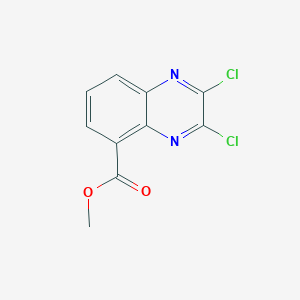
![(Z)-1-(3-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2624229.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)
![N-[1-(2,3-dimethoxyphenyl)but-3-en-1-yl]aniline](/img/structure/B2624235.png)
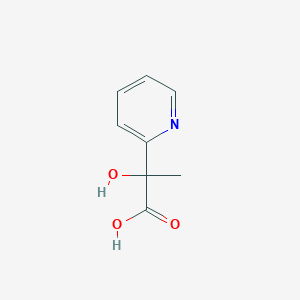
![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)